molecular formula C10H8N4O3 B1492795 2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2097971-75-8

2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No. B1492795
CAS RN: 2097971-75-8
M. Wt: 232.2 g/mol
InChI Key: DISPSNALTDMMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid (FPA) is an organic compound that belongs to the class of carboxylic acids. It is a white crystalline solid with a molecular weight of 224.2 g/mol. FPA is an important intermediate in the synthesis of pyrazole derivatives, which are widely used in the pharmaceutical industry. FPA has also been studied for its potential applications in the fields of medicine, agriculture, and biotechnology.

Mechanism of Action

2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid has been shown to act as a competitive inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme that is involved in the production of prostaglandins, which are known to be involved in inflammation, pain, and fever. By inhibiting the activity of COX, this compound can reduce the production of prostaglandins and thus reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, this compound has been shown to have antioxidant and free radical scavenging effects. This compound has also been shown to have anti-diabetic, anti-allergic, and anti-viral effects.

Advantages and Limitations for Lab Experiments

2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid is relatively easy to synthesize in the laboratory and has been studied extensively for its potential applications in medicine, agriculture, and biotechnology. However, this compound is not approved for use in humans and is not available for purchase.

Future Directions

Future studies should focus on the development of safe and effective pharmaceutical formulations of 2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid for use in humans. In addition, further research should be conducted to explore the potential applications of this compound in agriculture and biotechnology. Finally, further studies should be conducted to explore the biochemical and physiological effects of this compound on various biological systems.

Scientific Research Applications

2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid has been studied for its potential applications in the fields of medicine, agriculture, and biotechnology. In medicine, this compound has been studied for its anti-inflammatory, anti-bacterial, and anti-cancer properties. In agriculture, this compound has been studied for its potential to increase crop yields and improve soil fertility. In biotechnology, this compound has been studied for its potential to be used in the production of biodegradable plastics.

properties

IUPAC Name

2-(4-formyl-3-pyrazin-2-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c15-6-7-4-14(5-9(16)17)13-10(7)8-3-11-1-2-12-8/h1-4,6H,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISPSNALTDMMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C=C2C=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 6
2-(4-formyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid

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